molecular formula C15H15N3O2S B2680407 Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- CAS No. 315709-62-7

Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-

Cat. No.: B2680407
CAS No.: 315709-62-7
M. Wt: 301.36
InChI Key: BEEYTWBCTDTOPJ-UHFFFAOYSA-N
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Description

Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-6-11(2)18-15(13(10)7-16)21-9-14(19)17-8-12-4-3-5-20-12/h3-6H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEYTWBCTDTOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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